molecular formula C6H11NO2 B1526225 (S)-1-Acetyl-3-hydroxypyrrolidine CAS No. 943587-40-4

(S)-1-Acetyl-3-hydroxypyrrolidine

Cat. No. B1526225
M. Wt: 129.16 g/mol
InChI Key: ODHQVFPGHQBQSY-LURJTMIESA-N
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Description

“(S)-1-Acetyl-3-hydroxypyrrolidine” (CAS# 943587-40-4) is a useful research chemical for organic synthesis and other chemical processes . It is also known as “(S)-3-Hydroxypyrrolidine-1-acetate” and is a chiral compound belonging to the family of pyrrolidine derivatives.


Molecular Structure Analysis

The molecular formula of “(S)-1-Acetyl-3-hydroxypyrrolidine” is C6H11NO2 . The molecular weight is 129.16 g/mol . The Canonical SMILES representation is CC(=O)N1CCC(C1)O .


Physical And Chemical Properties Analysis

“(S)-1-Acetyl-3-hydroxypyrrolidine” has a molecular weight of 129.16 g/mol . It should be stored at room temperature, away from moisture . The solubility of the compound would depend on the solvent used .

Scientific Research Applications

Synthetic Techniques and Chemical Properties

  • Synthesis Techniques : A study detailed the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid. This process involved silanization and cyclization steps, highlighting efficient methods to produce structurally related pyrrolidine derivatives (Li Zi-cheng, 2009).

Biological Applications and Drug Development

  • EPR Brain Imaging Agents : Acyl-protected hydroxylamines, including compounds structurally related to (S)-1-Acetyl-3-hydroxypyrrolidine, were developed for electron paramagnetic resonance (EPR) brain imaging, showcasing their application in medical diagnostics (A. Yordanov et al., 2002).
  • Histone Deacetylase 6 Inhibitors : Research on 3-aminopyrrolidinone-based hydroxamic acids as HDAC6 inhibitors highlights the therapeutic potential of pyrrolidine derivatives in cancer treatment and neurodegenerative diseases (Xianfeng Lin et al., 2015).

Chemical and Biological Modeling

  • Force Field Development for Drug-like Molecules : The CHARMM General Force Field (CGenFF) extends to drug-like molecules, enabling simulations on drug-target interactions that include pyrrolidine derivatives, thus aiding in medicinal chemistry and drug design (K. Vanommeslaeghe et al., 2009).

Enzyme Inhibition and Metabolic Studies

  • GABA-uptake Inhibitors : Studies on derivatives of 4-hydroxypyrrolidine-2-acetic acid explored their potential as inhibitors of GABA transport proteins, indicating the relevance of pyrrolidine structures in neuroscience research (Xu-yang Zhao et al., 2005).

Biohydroxylation and Biocatalysis

  • Biocatalytic Hydroxylation : Research involving Sphingomonas sp. HXN-200 demonstrated the regio- and stereoselective hydroxylation of pyrrolidines, a process relevant for the synthesis of hydroxypyrrolidines, showcasing the utility of biocatalysis in organic synthesis (Z. Li et al., 2001).

Future Directions

The future directions for the use of “(S)-1-Acetyl-3-hydroxypyrrolidine” are not specified in the search results. As a research chemical, its future applications would depend on ongoing research in the field of organic synthesis and other chemical processes .

properties

IUPAC Name

1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHQVFPGHQBQSY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717199
Record name 1-[(3S)-3-Hydroxypyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Acetyl-3-hydroxypyrrolidine

CAS RN

943587-40-4
Record name 1-[(3S)-3-Hydroxypyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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